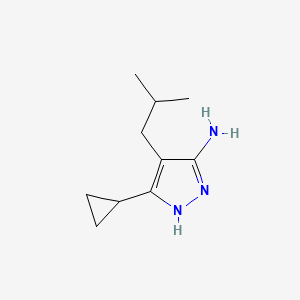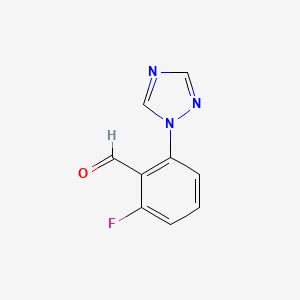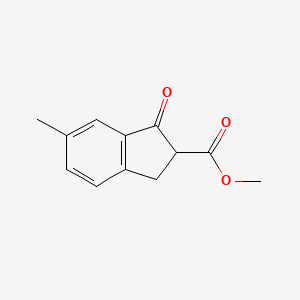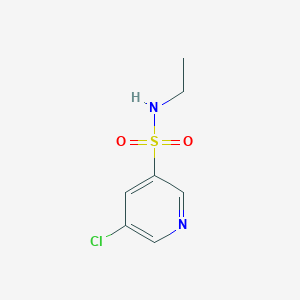![molecular formula C10H15NO B13275809 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a 5-methylfuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-methylfurfural with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Furan: An aromatic compound with a five-membered ring containing one oxygen atom.
Pyrrolizine: A bicyclic compound containing fused pyrrolidine and furan rings.
Uniqueness
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine is unique due to the presence of both pyrrolidine and furan moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C10H15NO/c1-8-2-3-10(12-8)6-9-4-5-11-7-9/h2-3,9,11H,4-7H2,1H3 |
InChI Key |
LBTZRAAZHZNBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B13275741.png)

amine](/img/structure/B13275753.png)

![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)



![2-[1-Methyl-5-(propan-2-YL)-1H-1,2,3-triazol-4-YL]acetic acid](/img/structure/B13275787.png)

![2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)


